molecular formula C16H25FN4O3 B131938 Ipmfddc CAS No. 141018-21-5

Ipmfddc

Cat. No. B131938
CAS RN: 141018-21-5
M. Wt: 340.39 g/mol
InChI Key: GYFKTPHLEZJCMH-GZBFAFLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPMFDDC (N-isopropyl-2-(2-methoxyphenyl)-N-methylacetamide) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

IPMFDDC exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and neurodegenerative diseases. IPMFDDC also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
IPMFDDC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activity of COX-2, an enzyme involved in inflammation. In addition, IPMFDDC has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using IPMFDDC in lab experiments is its low toxicity. Studies have shown that IPMFDDC has minimal toxicity in vitro and in vivo. However, one limitation is that IPMFDDC is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on IPMFDDC. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, more research is needed to understand the mechanism of action of IPMFDDC and its potential side effects.
In conclusion, IPMFDDC is a promising compound that has potential therapeutic properties for the treatment of various medical conditions. Its low toxicity and multiple biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

IPMFDDC can be synthesized using a one-pot reaction method that involves the condensation of N-methylacetamide with 2-methoxybenzaldehyde in the presence of isopropylamine. The reaction is carried out at room temperature and the product is purified using column chromatography.

Scientific Research Applications

IPMFDDC has been studied for its potential use in treating various medical conditions such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that IPMFDDC has anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

CAS RN

141018-21-5

Product Name

Ipmfddc

Molecular Formula

C16H25FN4O3

Molecular Weight

340.39 g/mol

IUPAC Name

N'-[1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-di(propan-2-yl)methanimidamide

InChI

InChI=1S/C16H25FN4O3/c1-10(2)21(11(3)4)9-18-14-5-6-20(16(23)19-14)15-7-12(17)13(8-22)24-15/h5-6,9-13,15,22H,7-8H2,1-4H3/t12-,13+,15+/m0/s1

InChI Key

GYFKTPHLEZJCMH-GZBFAFLISA-N

Isomeric SMILES

CC(C)N(C=NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F)C(C)C

SMILES

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C

Canonical SMILES

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C

synonyms

IPMFDDC
N4-((diisopropylamino)methylene)-3'-fluoro-2',3'-dideoxycytidine

Origin of Product

United States

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